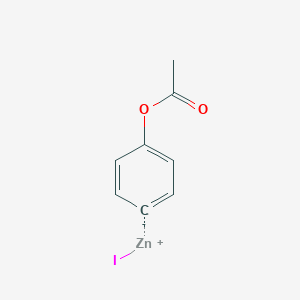
4-Acetoxyphenylzinc iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxyphenylzinc iodide is an organozinc compound with the molecular formula C8H7IO2Zn and a molecular weight of 327.43 g/mol . This compound is notable for its use in organic synthesis, particularly in cross-coupling reactions, where it serves as a reagent to introduce phenyl groups into various substrates.
Preparation Methods
4-Acetoxyphenylzinc iodide is typically prepared through the reaction of 4-iodophenol with zinc dust in the presence of acetic anhydride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The general reaction scheme is as follows:
4-Iodophenol+Zinc dust+Acetic anhydride→4-Acetoxyphenylzinc iodide
Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
4-Acetoxyphenylzinc iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-acetoxyphenyl iodide.
Reduction: It can be reduced to form 4-acetoxyphenylzinc bromide.
Substitution: It participates in nucleophilic substitution reactions, where the iodide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Acetoxyphenylzinc iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-acetoxyphenylzinc iodide involves the transfer of the phenyl group to a substrate in a cross-coupling reaction. This process is facilitated by the presence of a palladium or nickel catalyst, which activates the zinc-phenyl bond and allows for the formation of a new carbon-carbon bond . The molecular targets and pathways involved in this mechanism are primarily related to the catalytic cycle of the cross-coupling reaction.
Comparison with Similar Compounds
4-Acetoxyphenylzinc iodide can be compared with other similar organozinc compounds, such as:
Phenylzinc iodide: Similar in structure but lacks the acetoxy group, making it less reactive in certain reactions.
4-Methylphenylzinc iodide: Contains a methyl group instead of an acetoxy group, leading to different reactivity and applications.
3-Acetoxyphenylzinc iodide: Similar but with the acetoxy group in a different position, affecting its reactivity and selectivity in reactions.
The uniqueness of this compound lies in its acetoxy group, which enhances its reactivity and makes it suitable for specific synthetic applications .
Properties
Molecular Formula |
C8H7IO2Zn |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
iodozinc(1+);phenyl acetate |
InChI |
InChI=1S/C8H7O2.HI.Zn/c1-7(9)10-8-5-3-2-4-6-8;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZOODOIZMGXQJGL-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1=CC=[C-]C=C1.[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine](/img/structure/B12060033.png)

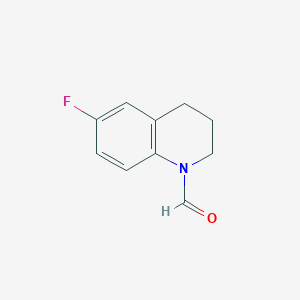
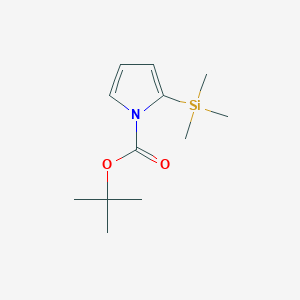


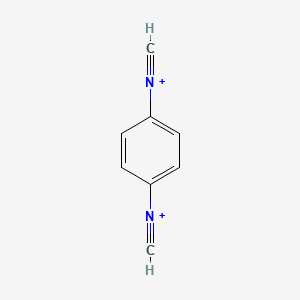



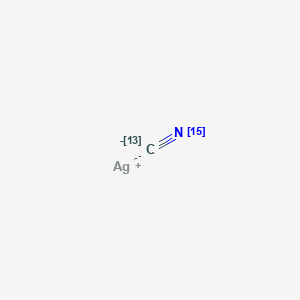
![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)
